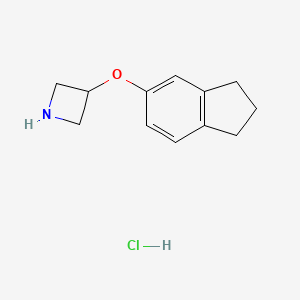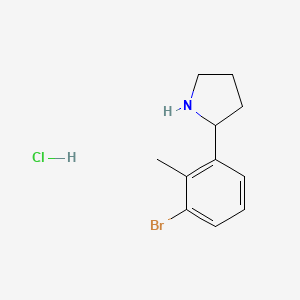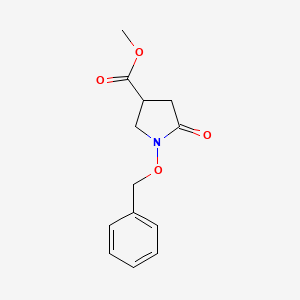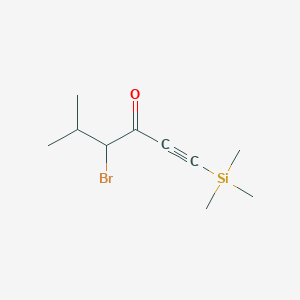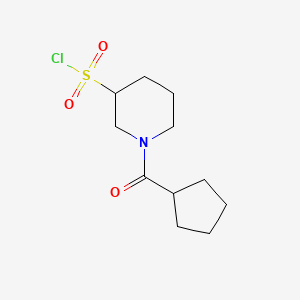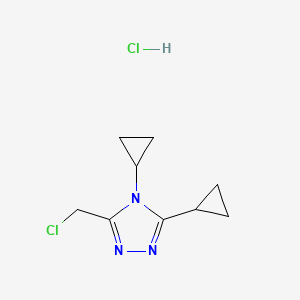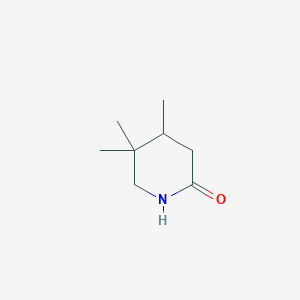
4,5,5-Trimethylpiperidin-2-one
Overview
Description
4,5,5-Trimethylpiperidin-2-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for 4,5,5-Trimethylpiperidin-2-one is 1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3, (H,9,10) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4,5,5-Trimethylpiperidin-2-one has a molecular weight of 141.21 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Antimicrobial Activity
Research on derivatives closely related to 4,5,5-Trimethylpiperidin-2-one, such as 1,2,5-trimethylpiperidin-4-ols, has demonstrated significant antimicrobial properties. These derivatives have shown a wide spectrum of antimicrobial activity against multiple test microorganisms, making them suitable for further testing and potential development into antimicrobial agents (Dyusebaeva et al., 2017).
Chemical Synthesis and Reactions
The reactivity of N-substituted piperidin-4-ones, including compounds related to 4,5,5-Trimethylpiperidin-2-one, with chalcone has been explored to synthesize heterocyclic 1,5-dicarbonyl compounds. These reactions have significant implications for the synthesis of complex organic molecules, showcasing the utility of such compounds in organic chemistry and drug synthesis (Vatsadze et al., 2004).
Enantioselective Synthesis
A study on 4-Hydroxypiperidin-2-ones, prepared through a Cu(I)-catalyzed reductive aldol cyclization, highlights the potential for enantioselective synthesis of highly functionalized piperidin-2-ones. This methodology facilitates the synthesis of compounds with significant biological activity, including those related to 4,5,5-Trimethylpiperidin-2-one (Lam et al., 2005).
Antimicrobial Evaluation
Substituted piperidin-4-one oxime ethers, structurally related to 4,5,5-Trimethylpiperidin-2-one, have been synthesized and evaluated for their antimicrobial properties. These studies not only provide insights into the antimicrobial potential of such compounds but also offer a foundation for the development of new antimicrobial agents (Ramalingan et al., 2006).
Enantioselective Reduction
Efficient synthesis of enantiopure compounds through asymmetric reduction of ketones demonstrates the versatility of 4,5,5-Trimethylpiperidin-2-one related compounds in synthesizing biologically active molecules. This research underlines the importance of such compounds in medicinal chemistry and the development of pharmaceuticals (Zhang et al., 2008).
Future Directions
Piperidine derivatives, including 4,5,5-Trimethylpiperidin-2-one, have significant potential in the field of drug discovery. They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, future research in this area is likely to continue exploring the potential uses of these compounds in various therapeutic applications.
properties
IUPAC Name |
4,5,5-trimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFADPJNOICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5-Trimethylpiperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)
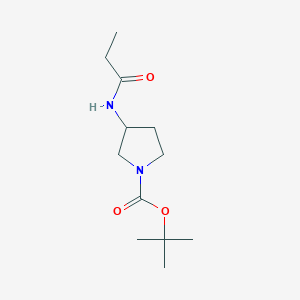


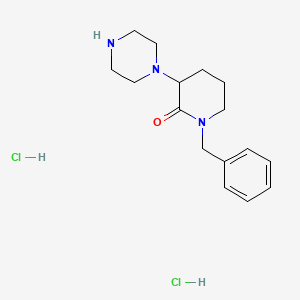

![[1,3'-Biazetidin]-3-ol hydrochloride](/img/structure/B1378761.png)
